molecular formula C23H24N4O5S B2635510 N-(3,4-diethoxybenzyl)-3-{[5-(4-methylphenyl)pyrimidin-2-yl]amino}benzamide CAS No. 1112375-01-5

N-(3,4-diethoxybenzyl)-3-{[5-(4-methylphenyl)pyrimidin-2-yl]amino}benzamide

Cat. No. B2635510
CAS RN: 1112375-01-5
M. Wt: 468.53
InChI Key: OGYQSDOODNBUJE-UHFFFAOYSA-N
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Description

N-(3,4-diethoxybenzyl)-3-{[5-(4-methylphenyl)pyrimidin-2-yl]amino}benzamide, also known as Compound A, is a small molecule drug that has been extensively studied for its potential therapeutic applications in various diseases. This compound belongs to the class of benzamide derivatives and has been synthesized using various methods.

Scientific Research Applications

Synthesis and Characterization

Researchers have developed methods for the synthesis and characterization of various benzamide derivatives, including those related to "N-(3,4-diethoxybenzyl)-3-{[5-(4-methylphenyl)pyrimidin-2-yl]amino}benzamide." These methods often involve novel synthetic routes or modifications to existing compounds to explore their chemical properties and potential biological activities. For example, the study by Ye et al. (2012) introduced a nonaqueous capillary electrophoretic separation method for imatinib mesylate and related substances, showcasing the importance of analytical techniques in the quality control of pharmaceutical compounds (Ye et al., 2012).

Biological Activities

The exploration of the biological activities of benzamide derivatives includes investigations into their potential as anti-inflammatory, analgesic, and anticancer agents. For instance, Abu-Hashem et al. (2020) synthesized novel benzodifuranyl and related compounds derived from visnaginone and khellinone, demonstrating their COX-1/COX-2 inhibition, analgesic, and anti-inflammatory activities (Abu‐Hashem et al., 2020). Another study by Hassan et al. (2014) focused on the synthesis, characterization, and cytotoxicity of new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives, highlighting the ongoing search for new therapeutic agents with potential anticancer properties (Hassan et al., 2014).

Potential Therapeutic Applications

The research into the therapeutic applications of benzamide derivatives extends to various fields, including oncology and neurology. For example, Wang et al. (2017) synthesized [11C]HG-10-102-01 as a potential PET agent for imaging LRRK2 enzyme in Parkinson's disease, illustrating the role of chemical synthesis in developing diagnostic tools for neurodegenerative diseases (Wang et al., 2017).

properties

IUPAC Name

N-(3,5-dimethoxyphenyl)-2-(8-methoxy-3,5-dimethyl-4-oxopyrimido[5,4-b]indol-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O5S/c1-26-18-7-6-14(30-3)11-17(18)20-21(26)22(29)27(2)23(25-20)33-12-19(28)24-13-8-15(31-4)10-16(9-13)32-5/h6-11H,12H2,1-5H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGYQSDOODNBUJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)OC)C3=C1C(=O)N(C(=N3)SCC(=O)NC4=CC(=CC(=C4)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,5-dimethoxyphenyl)-2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide

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